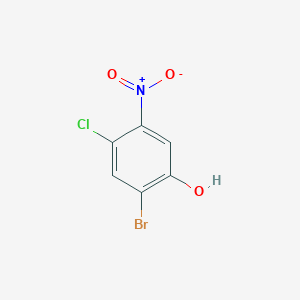
2-Bromo-4-chloro-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-5-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 . It is a solid substance stored at room temperature . The compound is used in various applications due to its unique properties .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-chloro-5-nitrophenol is 1S/C6H3BrClNO3/c7-3-1-4 (8)5 (9 (11)12)2-6 (3)10/h1-2,10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Applications De Recherche Scientifique
Green Synthesis and Urease Inhibitory Activity
A study reported the synthesis and characterization of a compound related to 2-bromo-4-chloro-5-nitrophenol through a green mechanochemical method. This compound demonstrated significant urease inhibitory activity, suggesting potential applications in medicine and agriculture due to its enzyme inhibition capabilities. The process highlights an eco-friendly synthesis method that could be beneficial for developing urease inhibitors with minimal environmental impact (Zulfiqar et al., 2020).
Molecular Catalysis
Research on the cyclisation of nitrophenol derivatives, including structures related to 2-bromo-4-chloro-5-nitrophenol, has shown that quaternary ammonium salts can influence the rate of intramolecular nucleophilic substitution reactions. These findings could inform the design of new catalysts and synthetic strategies in organic chemistry, particularly for compounds that are structurally related or have similar reactive sites (Schmidtchen, 1986).
Novel Synthesis Methods
A novel method for the synthesis of 2-bromo-4-nitrophenol, closely related to 2-bromo-4-chloro-5-nitrophenol, was developed using diazotization and Sandmeyer reactions. This approach offers a simplified, efficient pathway suitable for commercial production, potentially extending to the synthesis of related compounds (Li Zi-ying, 2008).
Thermophilic Degradation of Phenolic Compounds
A study on the degradation of phenolic compounds, including chloro-nitrophenols, in hybrid up-flow anaerobic sludge blanket reactors under thermophilic conditions demonstrated the feasibility of using thermophilic bacteria for the bioremediation of environmental pollutants. This research suggests potential applications for the microbial degradation of hazardous compounds, including those structurally similar to 2-bromo-4-chloro-5-nitrophenol (Sreekanth et al., 2009).
Antimicrobial Activity of Metal Complexes
Research on the antimicrobial activity of metal complexes with ligands related to 2-bromo-4-chloro-5-nitrophenol demonstrated that these complexes possess significant antimicrobial properties. This work suggests potential applications in developing new antimicrobial agents, emphasizing the role of structural modification and metal coordination in enhancing biological activity (Tavman et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-4-chloro-5-nitrophenol are the enzymes involved in the biochemical pathways of its degradation . These enzymes, such as FAD-dependent monooxygenase and BT 1,2-dioxygenase, play a crucial role in the compound’s interaction and transformation .
Mode of Action
2-Bromo-4-chloro-5-nitrophenol interacts with its targets through a series of biochemical reactions. The FAD-dependent monooxygenase, for instance, catalyzes the conversion of 2-Bromo-4-chloro-5-nitrophenol to BT via chloro-1,4-benzoquinone . This interaction results in changes to the compound’s structure, facilitating further degradation .
Biochemical Pathways
The compound is degraded via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2-Bromo-4-chloro-5-nitrophenol to BT via chloro-1,4-benzoquinone, followed by BT ring-cleavage with the formation of maleylacetate .
Pharmacokinetics
The compound’s high gi absorption and bbb permeability suggest that it may have good bioavailability . Its lipophilicity, as indicated by its Log Po/w values, may also influence its distribution within the body .
Result of Action
The molecular and cellular effects of 2-Bromo-4-chloro-5-nitrophenol’s action are primarily related to its degradation. The compound’s interaction with its targets and subsequent transformations result in the formation of different intermediates, which are further degraded through various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chloro-5-nitrophenol. For instance, the compound’s degradation is facilitated by certain bacteria, such as Cupriavidus sp. CNP-8 . The presence of these bacteria in the environment can therefore enhance the compound’s degradation .
Propriétés
IUPAC Name |
2-bromo-4-chloro-5-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYCESCXFTEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

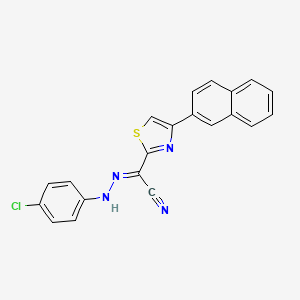
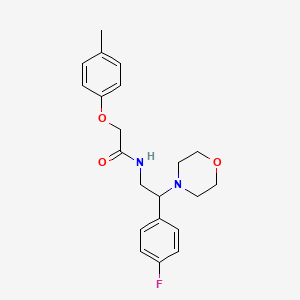
![3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2774919.png)
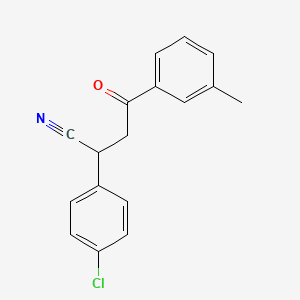
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride](/img/structure/B2774922.png)
![1-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2774923.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)
![N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2774926.png)
![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)
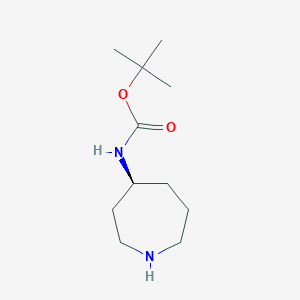
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2774929.png)
![(E)-4-(Dimethylamino)-1-[4-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]azepan-1-yl]but-2-en-1-one](/img/structure/B2774930.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)